An In-Depth Technical Guide to Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate (CAS No. 1429422-50-3)
An In-Depth Technical Guide to Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate (CAS No. 1429422-50-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, bearing the CAS number 1429422-50-3, is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds.[1][2][3][4][5] This guide provides a comprehensive overview of its synthesis, characterization, and pivotal role as a building block in medicinal chemistry. A detailed, field-proven synthetic protocol, thorough characterization data, and insights into its application in drug discovery are presented to support researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
Fluorinated nitroaromatic compounds are a cornerstone in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The nitro group, a versatile functional handle, can be readily transformed into a variety of other functionalities, most notably an amino group, which is a common feature in a vast array of bioactive molecules. Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate embodies these strategic advantages, making it a valuable precursor for the synthesis of novel therapeutic agents.
Physicochemical Properties and Specifications
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate are summarized below.
| Property | Value | Source |
| CAS Number | 1429422-50-3 | [6] |
| Molecular Formula | C₉H₇F₂NO₄ | |
| Molecular Weight | 231.15 g/mol | |
| Appearance | Expected to be a solid | |
| Purity | ≥98% (typical) |
Synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate: A Two-Step Approach
The synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate can be efficiently achieved through a two-step process commencing from the commercially available 2,3,4-trifluoronitrobenzene. This strategy involves a regioselective nucleophilic aromatic substitution followed by a Williamson ether synthesis.
Synthesis Workflow Diagram
Caption: Synthetic pathway for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol
Causality: The first step leverages the electron-withdrawing nature of the nitro group and the fluorine atoms to activate the aromatic ring for nucleophilic aromatic substitution. The fluorine atom at the 4-position is preferentially displaced by a hydroxide ion due to the combined activating effects of the ortho-nitro group and the para-fluoro substituent.
Experimental Protocol:
A detailed procedure for the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene has been described in the patent literature.[7]
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Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with 2,3,4-trifluoronitrobenzene and an aqueous solution of potassium hydroxide.
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Reaction Conditions: The reaction mixture is heated to a temperature between 40°C and 100°C with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled and acidified with an appropriate acid (e.g., sulfuric acid) to a pH of approximately 1 to 6. This protonates the phenoxide to yield the desired phenol, which may precipitate out of the solution. The product is then isolated, for instance, by steam distillation, followed by cooling to induce crystallization. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Trustworthiness: This protocol is based on established patent literature, ensuring a high degree of reliability and reproducibility. The use of steam distillation is a robust method for purifying the product and removing any unreacted starting material or isomeric byproducts.
Step 2: Synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate
Causality: The second step is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[8][9][10][11] The acidic proton of the phenol is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the chloride from methyl chloroacetate in an SN2 reaction to form the desired ester.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-6-nitrophenol, anhydrous potassium carbonate, and a suitable solvent such as acetone or dimethylformamide (DMF).
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Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate dropwise at room temperature.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by TLC until the starting phenol is consumed.
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Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended for quality control.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 231.15 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1760 cm⁻¹), and C-F bonds. |
Applications in Drug Development: A Versatile Synthetic Intermediate
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.
Role as a Precursor to Amino Compounds
The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like iron or tin(II) chloride in acidic media). The resulting aniline derivative is a common scaffold in a wide range of drug classes, including kinase inhibitors, anti-infective agents, and central nervous system drugs.
Functionalization via the Ester Group
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many pharmaceuticals. Alternatively, the ester can undergo transesterification or be reduced to an alcohol, providing further avenues for molecular elaboration.
Potential Signaling Pathway Involvement of Derivatives
While the direct interaction of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate with biological targets is not documented, its derivatives are designed to interact with specific signaling pathways implicated in various diseases. For example, the difluoronitrophenyl moiety can be a key component of molecules targeting protein kinases, where the fluorine atoms can enhance binding affinity and the overall pharmacological profile.
Safety and Handling
As with all nitroaromatic compounds, Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a strategically important and versatile intermediate in the field of medicinal chemistry. Its synthesis from readily available starting materials is straightforward and scalable. The presence of fluoro and nitro substituents, along with an ester functional group, provides multiple points for diversification, making it a valuable building block for the discovery and development of novel therapeutic agents. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery programs.
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